

Technical Profile: Spectroscopic Characterization of 1,3-Dimethoxynaphthalene

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Compound of Interest

Compound Name: 1,3-Dimethoxynaphthalene

CAS No.: 10075-61-3

Cat. No.: B1595293

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Compound: **1,3-Dimethoxynaphthalene** (1,3-DMN) CAS Registry Number: 10103-06-7
Molecular Weight: 188.22 g/mol Appearance: White to pale yellow crystalline solid Melting Point: 55–56 °C^[1]

Synthesis & Preparation Context

To ensure the spectroscopic data presented corresponds to high-purity material, the standard isolation protocol involves the methylation of 1,3-dihydroxynaphthalene (naphthoresorcinol). Impurities from this process (e.g., mono-methylated species) can introduce extraneous signals in the aromatic region (6.5–7.5 ppm) and hydroxyl stretches in the IR spectrum (~3300 cm⁻¹).

Standard Preparation Protocol

- Precursor: 1,3-Dihydroxynaphthalene.^[2]
- Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) with anhydrous in Acetone or DMF.
- Purification: Recrystallization from

/Petroleum Ether or column chromatography (Hexane/EtOAc).

Note: Unlike the symmetric 1,4- or 1,5-isomers, **1,3-dimethoxynaphthalene** lacks a axis of symmetry perpendicular to the ring plane, resulting in a more complex signal count in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7]

The 1,3-substitution pattern creates distinct electronic environments for the naphthalene rings. The electron-donating methoxy groups significantly shield the C-2 and C-4 positions (ortho/para directors), while the C-1 and C-3 positions are deshielded by the oxygen attachment.

C NMR Data (100 MHz,)

The spectrum displays 12 distinct carbon signals (10 aromatic + 2 methoxy). The lack of symmetry means C-1 and C-3 are chemically non-equivalent, as are the two methoxy carbons.

Assignment	Shift (, ppm)	Type	Electronic Environment
C-1	158.13	-O	Deshielded (ipso to OMe, -position)
C-3	156.55	-O	Deshielded (ipso to OMe, -position)
C-8a	135.06		Bridgehead carbon
C-5, C-6, C-7, C-8	127.42, 127.04	CH	Benzenoid ring carbons (unsubstituted)
C-5, C-6, C-7, C-8	122.91, 121.68	CH	Benzenoid ring carbons (unsubstituted)
C-4	120.18	CH	Ortho to OMe (C-3), Para to OMe (C-1)
C-2	97.86	CH	Most Shielded: Ortho to both OMe groups
C-4 (alt)	97.56	CH	Shielded position
-OCH	55.56		Methoxy methyls (often overlapping)

“

Data Validation: The signals at ~97 ppm are diagnostic for carbons located between or ortho to alkoxy groups in resorcinol-type systems. The separation of C-1 (158.[3]1) and C-3 (156.[3]5) confirms the non-equivalence of the

and

positions.

H NMR Data (400 MHz,)

The proton spectrum is characterized by two methoxy singlets (or one overlapping peak) and a distinct pattern in the aromatic region. The H-2 proton is the most shielded aromatic signal due to the synergistic electron-donating effect of both methoxy groups.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling ()
H-8	8.10 - 8.20	Multiplet (d)	1H	Deshielded by peri-interaction with C-1 OMe
H-5	7.70 - 7.80	Multiplet (d)	1H	Typical -proton
H-6, H-7	7.35 - 7.50	Multiplet	2H	Typical -protons
H-4	7.00 - 7.10	Singlet/Doublet	1H	Shielded (to C-3 OMe)
H-2	6.60 - 6.70	Singlet	1H	Diagnostic: Isolated between two OMe groups
-OCH	3.90 - 4.00	Singlet(s)	6H	Characteristic methoxy range

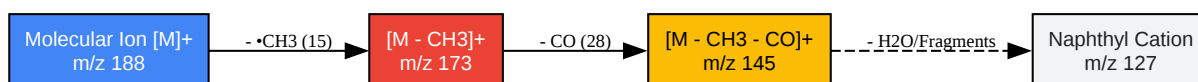
Mass Spectrometry (MS)[10][11]

The mass spectrum of 1,3-DMN is dominated by the stability of the naphthalene core. The fragmentation pathway is characteristic of aromatic ethers, involving the sequential loss of methyl radicals and carbon monoxide.

Key Ions & Fragmentation Logic

m/z	Ion Identity	Formation Pathway
188		Molecular Ion (Base Peak or near 100%)
173		Loss of methyl radical () from methoxy group.
158		Loss of second methyl radical (minor).
145		Subsequent loss of CO from the quinoid-like cation.
115		Typical fused-ring aromatic fragment (loss of units).

Fragmentation Pathway Diagram



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Figure 1: Primary fragmentation pathway of **1,3-dimethoxynaphthalene** under Electron Ionization (70 eV).

Infrared (IR) Spectroscopy[12]

The IR spectrum distinguishes 1,3-DMN from its diol precursor by the absence of the broad O-H stretch and the presence of strong C-O-C ether bands.

Frequency ()	Intensity	Assignment	Notes
3050 - 3000	Medium	Stretch	Aromatic protons
2980 - 2840	Medium	Stretch	Methyl group C-H (Methoxy)
1620, 1580	Strong	Ring Stretch	Naphthalene skeletal vibrations
1270 - 1230	Very Strong	Stretch	Asymmetric ether stretch
1160, 1100	Strong	Stretch	Symmetric ether stretch
850 - 740	Strong	Out-of-Plane	Diagnostic of substitution pattern (1,2,3-tri & 1,3-di)

References

- Synthesis & Characterization: Demirtas, I., Erenler, R., & Cakmak, O. (2002).[1] Synthetic route to 1,3-disubstituted naphthalene derivatives. Journal of Chemical Research. [Link](#)
- NMR Data Verification: BenchChem. Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene (Used for comparative assignments of the naphthalene core). [Link](#)
- Physical Properties: Sigma-Aldrich. Product Specification: 1,3-Dihydroxynaphthalene (Precursor) and Naphthalene Derivatives. [Link](#)
- Mass Spectrometry Standards: NIST Mass Spectrometry Data Center. Naphthalene and Derivative Fragmentation Patterns. [Link](#)

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- [2. 1,3-Dihydroxynaphthalene - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
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